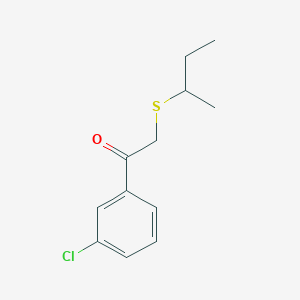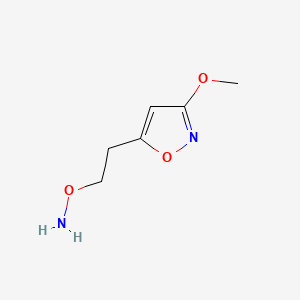
O-(2-(3-Methoxyisoxazol-5-YL)ethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxy group at the 3-position of the oxazole ring and a hydroxylamine group attached to an ethyl chain at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine typically involves the cycloaddition reaction of nitrile oxides with olefins or other suitable substrates. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins, leading to the formation of 5-substituted amino-isoxazole derivatives . The reaction conditions often involve the use of metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-1,2-oxazol-5-yl)methanamine: A derivative of isoxazole with similar structural features.
5-substituted amino-isoxazole: Another isoxazole derivative with comparable biological activities.
Uniqueness
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of the methoxy group and hydroxylamine moiety enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C6H10N2O3 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
O-[2-(3-methoxy-1,2-oxazol-5-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O3/c1-9-6-4-5(11-8-6)2-3-10-7/h4H,2-3,7H2,1H3 |
Clé InChI |
BAKGKSQPRNCECH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NOC(=C1)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


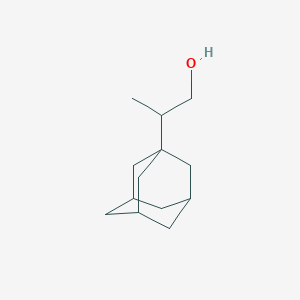
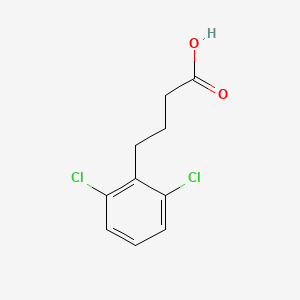

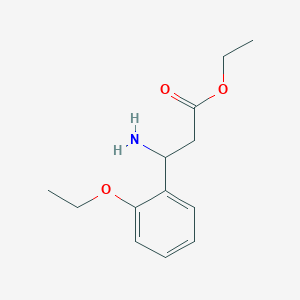
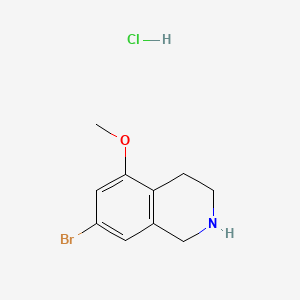


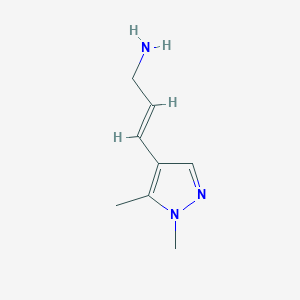
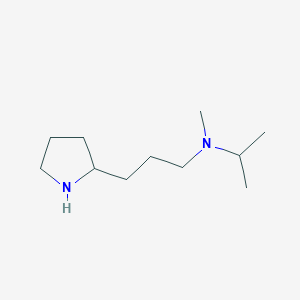
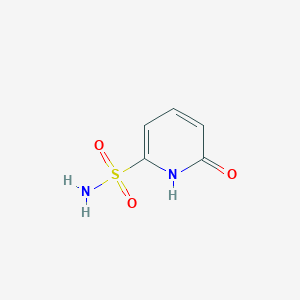
![Ethyl 1-(iodomethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13570863.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)

